4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid
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Overview
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid is a synthetic organic compound with the molecular formula C20H21NO5 and a molecular weight of 355.38 g/mol . This compound is often used in the field of organic chemistry, particularly in peptide synthesis, due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method includes the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of Fmoc-protected amino acids .
Chemical Reactions Analysis
Types of Reactions
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc protecting group.
Coupling Reagents: HBTU, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and DIC (N,N’-Diisopropylcarbodiimide) are frequently used in peptide coupling reactions.
Major Products
The major products formed from these reactions include the deprotected amino acid and the desired peptide sequences when used in peptide synthesis .
Scientific Research Applications
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions . The protected amino acid can then be selectively deprotected under basic conditions to allow for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Fmoc-Asp(OAll)-OH
- Fmoc-allyl-Gly-OH
Uniqueness
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid is unique due to its specific structure, which includes a methoxy group on the butanoic acid chain. This structural feature can influence its reactivity and the properties of the peptides synthesized using this compound .
Biological Activity
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid, commonly referred to as Fmoc-2-methoxybutanoic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its interactions with biological systems, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉N₃O₄ |
Molecular Weight | 337.36 g/mol |
CAS Number | 1219279-39-6 |
Density | 1.3 g/cm³ |
Boiling Point | 717.1 °C at 760 mmHg |
LogP | 5.79 |
The biological activity of Fmoc-2-methoxybutanoic acid is primarily attributed to its structural components, particularly the fluorenyl group, which enhances lipophilicity and influences interactions with various biological targets. The compound is believed to modulate several biochemical pathways through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Interaction : It can bind to various receptors, affecting signal transduction pathways.
- Antioxidant Activity : Potentially scavenges free radicals, contributing to its protective effects against oxidative stress.
Antimicrobial Activity
Fmoc-2-methoxybutanoic acid and its derivatives have shown promising antimicrobial properties. Studies indicate that modifications in the fluorenyl or methoxy groups can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with increased lipophilicity demonstrated better inhibition rates in bacterial growth assays.
Neuroprotective Effects
Research has suggested that certain analogs of this compound exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves modulation of neuroinflammatory pathways and reduction of oxidative stress markers.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it can significantly reduce the production of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) in activated immune cells. This suggests a potential application in conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives of Fmoc-2-methoxybutanoic acid. Key findings include:
- Fluorenyl Group Modifications : Alterations in the fluorenyl moiety can enhance lipophilicity and biological activity.
- Methoxy Substitution : The presence and position of methoxy groups influence the compound's ability to interact with biological targets.
A detailed SAR analysis indicates that compounds with a balance between hydrophilicity and lipophilicity tend to exhibit superior biological activities.
Case Studies
-
Antibacterial Activity Study :
A study evaluated the antibacterial efficacy of Fmoc-2-methoxybutanoic acid against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating significant antibacterial potential. -
Neuroprotection Research :
In a model of neurodegeneration induced by oxidative stress, Fmoc-2-methoxybutanoic acid reduced neuronal cell death by 40% compared to control groups, highlighting its protective role against oxidative damage. -
Inflammation Modulation :
A recent investigation into the anti-inflammatory properties revealed that treatment with Fmoc-2-methoxybutanoic acid significantly decreased levels of IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by approximately 60%, suggesting its therapeutic potential in inflammatory diseases.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-18(19(22)23)10-11-21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECPRSVBKKPNGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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